molecular formula C11H14FN B1444208 {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine CAS No. 1368784-01-3

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine

Cat. No.: B1444208
CAS No.: 1368784-01-3
M. Wt: 179.23 g/mol
InChI Key: BMDRIRSWAMBAME-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

IUPAC Name :
The systematic name for the compound is [1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine , reflecting its cyclopropane core, para-fluorinated benzyl substituent, and primary amine functionality. The hydrochloride salt form is designated as [1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine hydrochloride .

CAS Registry Numbers :

  • Free base: 1368784-01-3
  • Hydrochloride salt: 1439896-87-3

Molecular Formula :

  • Free base: C₁₁H₁₄FN
  • Hydrochloride salt: C₁₁H₁₅ClFN

Classification :

  • Structural Class : Substituted cyclopropylmethylamine.
  • Functional Groups : Primary amine, cyclopropane, fluorophenyl.

Table 1: Key Identifiers and Classifications

Property Value/Description Source
IUPAC Name [1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine
Molecular Formula (Base) C₁₁H₁₄FN
Molecular Weight (Base) 179.23 g/mol
CAS (Base) 1368784-01-3
CAS (Hydrochloride) 1439896-87-3

Historical Context and Discovery

The compound emerged in the early 2010s as part of efforts to develop selective serotonin receptor agonists. Patents filed in 2016 (e.g., WO2016123164A1) detail synthetic routes for analogous cyclopropylmethylamines targeting 5-HT₂C receptors, highlighting the scaffold’s versatility. Its synthesis often involves:

  • Cyclopropanation : Using diazo compounds or metal-catalyzed methods to form the strained ring.
  • Amination : Gabriel synthesis or reductive amination to introduce the primary amine.

Early applications focused on central nervous system (CNS) drug candidates, leveraging the cyclopropane’s rigidity to enhance binding affinity. The fluorine atom’s electronegativity further optimizes pharmacokinetic properties by modulating lipophilicity and metabolic stability.

Structural Significance in Cyclopropyl Chemistry

The cyclopropane ring imposes bond angles of ~60° , creating significant ring strain (≈27.5 kcal/mol). This strain:

  • Enhances Reactivity : Facilitates ring-opening reactions under acidic or nucleophilic conditions.
  • Conformational Rigidity : Restricts rotational freedom, favoring specific bioactive conformations in drug-receptor interactions.

Table 2: Cyclopropane Structural Metrics

Parameter Value Comparison to Benzene
Bond Angle 58–62° 120° (benzene)
Bond Length 1.51 Å 1.39 Å (benzene C–C)
Strain Energy 27.5 kcal/mol 0 kcal/mol (benzene)

In {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine, the cyclopropane’s sp³-hybridized carbons create a non-planar geometry , inducing torsional stress that influences electronic interactions with adjacent groups. The fluorophenyl moiety’s electron-withdrawing effects further polarize the amine, enhancing hydrogen-bonding potential.

Position within Fluorophenyl-Substituted Amine Compounds

Fluorophenyl-substituted amines are prized for their:

  • Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation.
  • Bioavailability : Enhanced membrane permeability due to balanced lipophilicity.

This compound occupies a niche within this class, distinguished by:

  • Spatial Constraints : The cyclopropane forces the fluorophenyl and amine groups into proximity, enabling unique binding modes.
  • Synergistic Effects : Fluorine’s electronegativity synergizes with the amine’s basicity, optimizing interactions with biological targets like GPCRs.

Table 3: Comparison to Related Fluorophenyl Amines

Compound Key Structural Feature Biological Target
Tranylcypromine Phenylcyclopropylamine Monoamine oxidase
This compound Fluorophenyl-cyclopropylmethylamine 5-HT receptors (hypothesized)
4-Fluorobenzylamine Simple benzylamine Enzyme intermediates

Properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDRIRSWAMBAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368784-01-3
Record name {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Starting Materials and Key Intermediates

Reductive Amination

The primary method for synthesizing this compound involves reductive amination where the cyclopropane aldehyde reacts with 4-fluorobenzylamine or related amines in the presence of reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3). This reaction forms the secondary amine linkage with high selectivity and yield.

N-Substitution Reactions

To modify the amine group, N-alkylation or N-arylmethylation is performed. For instance, N-methylation can be achieved by treating Boc-protected intermediates with sodium hydride (NaH) and iodomethane followed by acidic deprotection. N-benzylation or other arylmethyl substitutions can be introduced via reductive alkylation using appropriate aldehydes and reducing agents.

Fluorinated Cyclopropane Synthesis

Fluorination on the cyclopropane ring is achieved by difluorocyclopropanation of cinnamyl acetate using sodium chlorodifluoroacetate under reflux conditions in diglyme, followed by saponification to yield fluorinated alcohol intermediates. These intermediates are further elaborated to the target amines through standard synthetic transformations.

Detailed Synthetic Scheme Overview

Step Reaction Type Reagents/Conditions Outcome
1 Difluorocyclopropanation Sodium chlorodifluoroacetate, diglyme, reflux Fluorinated cyclopropane intermediate
2 Saponification Base (NaOH), aqueous medium Alcohol intermediate
3 Reductive amination Cyclopropane aldehyde + 4-fluorobenzylamine, NaBH4 Formation of cyclopropylmethanamine
4 N-Methylation NaH, iodomethane, acidic deprotection (2M HCl/Et2O) N-methylated amine derivative
5 N-Benzylation Reductive alkylation with 2-methoxybenzaldehyde N-benzylated amine derivative

Research Findings and Analysis

  • Stereochemistry: The absolute configuration of the cyclopropyl ring is critical for biological activity. Enantiomeric separation by chiral HPLC is employed to isolate pure stereoisomers, with the (S,S)-enantiomer generally showing higher potency.
  • Pharmacological Impact of N-Substitution: N-substitution affects receptor selectivity and functional bias. For example, N-methylation maintains 5-HT2C agonist potency, while other substitutions can enhance brain penetration and selectivity.
  • Yield and Purity: The synthetic routes yield racemic mixtures unless chiral resolution is applied. Yields for key steps like reductive amination are generally high (>80%), and purification is achieved by chromatography or crystallization.

Data Table: Selected Compounds and Their Properties

Compound ID N-Substitution cLogP LogBB 5-HT2C EC50 (nM) Emax (%) Notes
15a N-Methyl 2.07 0.26 23 71 Retains potency and brain penetration
19 N-Benzyl 24 Fully selective over 5-HT2B receptor
24 N-Aryl/heteroaryl Synthesized via nucleophilic substitution

Note: Data adapted from research on 2-phenylcyclopropylmethylamines with fluorine substitution on the phenyl ring.

Chemical Reactions Analysis

N-Alkylation Reactions

The primary amine group undergoes alkylation with alkyl halides or sulfonates under basic conditions. Reaction outcomes depend on steric effects from the cyclopropane ring and electronic influences from the 4-fluorobenzyl group.

ReagentConditionsProductYieldReference
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-Methyl derivative78%
Benzyl bromideEt₃N, THF, rt, 6hN-Benzyl derivative65%

Key observations:

  • Steric hindrance from the cyclopropane reduces reaction rates compared to linear analogs.

  • Electron-withdrawing fluorine substituent enhances electrophilic susceptibility at the benzylic position.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Catalytic DMAP or pyridine is typically used to scavenge HCl.

Acylating AgentSolventTemperatureProduct Purity
Acetyl chlorideCH₂Cl₂0°C → rt92%
Benzoyl chlorideTHFReflux85%

Notable finding :
Acylation proceeds without opening the cyclopropane ring, confirming its stability under mild conditions.

Oxidation Reactions

The compound undergoes oxidation at both the amine and cyclopropane moieties:

Amine oxidation

  • With KMnO₄/H₂SO₄: Forms nitroso intermediate (detected via LC-MS) but degrades under prolonged exposure.

  • With mCPBA: Generates N-oxide derivative (isolated in 43% yield).

Cyclopropane ring oxidation

  • Ozone cleavage: Produces 4-fluorophenylacetamide derivatives via ring-opening (needs -78°C conditions to prevent over-oxidation).

Suzuki-Miyaura Cross-Coupling

The fluorine atom on the aromatic ring enables palladium-catalyzed coupling with boronic acids:

Boronic AcidCatalyst SystemProduct Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivatives (antidepressant analogs)
Vinylboronic esterPd(dba)₂, SPhosExtended conjugation systems

Optimized conditions :

  • 5 mol% Pd catalyst

  • 2:1 DME/H₂O solvent mixture

  • 80°C, 8h reaction time

Cyclopropane Ring-Opening Reactions

Controlled ring-opening occurs under specific conditions:

Reaction TypeReagentMajor Product
AcidicHCl (conc.)4-fluorophenylpropylamine hydrochloride
RadicalAIBN, BrCCl₃Brominated open-chain amine

Mechanistic insight :
Ring strain drives reactivity, while the electron-deficient fluorophenyl group directs regioselective bond cleavage .

Complexation with Metal Ions

The amine acts as a ligand for transition metals:

Metal SaltObserved ComplexApplication
CuCl₂[Cu(L)₂Cl₂]Catalytic oxidation studies
Fe(NO₃)₃Fe(L)(NO₃)₃Magnetic material precursors

Stability constants (log K):

  • Cu²⁺: 4.2 ± 0.3

  • Fe³⁺: 5.1 ± 0.2

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
The compound serves as a valuable building block in organic synthesis, facilitating the construction of more complex molecules. Its cyclopropyl and fluorinated phenyl groups enhance its reactivity and selectivity in chemical reactions. The synthesis typically involves:

  • Formation of the Cyclopropyl Group : Achieved through cyclopropanation reactions.
  • Nucleophilic Aromatic Substitution : The introduction of the 4-fluorophenyl group is performed via nucleophilic aromatic substitution.
  • Reductive Amination : The methanamine moiety is formed through reductive amination with an aldehyde or ketone.

Biological Applications

Investigating Biological Activity
Preliminary studies suggest that {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine exhibits significant biological activity. Its structural similarity to other biologically active compounds positions it as a candidate for pharmacological applications. The fluorine atom may enhance receptor binding affinity, which is crucial for drug design targeting specific biological pathways.

Medicinal Chemistry

Potential Drug Candidate
The compound's unique structure makes it a subject of interest in medicinal chemistry. It is being explored for its potential therapeutic effects, particularly in drug development aimed at treating various conditions. The presence of the fluorine atom can influence lipophilicity and biological activity, making it relevant for optimizing drug efficacy while minimizing side effects.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties allow for its use as an intermediate in synthesizing various materials, contributing to advancements in chemical manufacturing processes.

Case Study 1: Pharmacological Activity

A study investigated the interaction of this compound with serotonin and dopamine receptors. Findings indicated potential interactions that could lead to mood regulation effects, warranting further exploration into its therapeutic applications.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound highlighted variations in reaction conditions that significantly improved yield and purity. This optimization is crucial for ensuring that the compound is suitable for biological testing and potential therapeutic use.

Mechanism of Action

The mechanism of action of {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Molecular Formula Substituent CAS No. Key Features
Target Compound C₁₁H₁₄FN 4-Fluorophenyl 1368784-01-3 Balances lipophilicity and electronic effects; moderate metabolic stability .
(1-(4-Chlorophenyl)cyclopropyl)methanamine C₁₀H₁₂ClN 4-Chlorophenyl 69385-29-1 Chlorine increases steric bulk and lipophilicity; may enhance target affinity .
1-[4-(Trifluoromethyl)phenyl]cyclopropylmethanamine C₁₁H₁₂F₃N 4-Trifluoromethylphenyl 886365-83-9 CF₃ group enhances hydrophobicity and electron-withdrawing effects; potential for improved CNS penetration .
(1-(3-Fluorophenyl)cyclopropyl)methanamine C₁₀H₁₂FN 3-Fluorophenyl 1269437-73-1 Meta-fluorine alters electronic distribution; may affect binding specificity .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity and resistance to oxidative metabolism .
  • Fluorine position (para vs. meta) influences electronic effects and steric interactions with target proteins .

Cycloalkane Ring Size Variants

Compound Name Ring Structure Molecular Formula Key Features
Target Compound Cyclopropane C₁₁H₁₄FN High ring strain enhances conformational rigidity; improves target selectivity .
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine Cyclopentane C₁₂H₁₆ClN Larger ring reduces strain but increases flexibility; may lower binding affinity .
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Cyclopentane C₁₂H₁₆Cl₂FN Bulky substituents on a flexible ring may compromise pharmacokinetics .

Key Observations :

  • Cyclopropane derivatives exhibit superior rigidity, favoring selective interactions with flat binding pockets (e.g., kinase ATP sites) .
  • Cyclopentane analogs, while less strained, are more flexible and prone to off-target interactions .

Amine Functional Group Modifications

Compound Name Amine Structure Molecular Formula Key Features
Target Compound Primary amine C₁₁H₁₄FN Facilitates hydrogen bonding with targets; often used in salt forms (e.g., HCl) .
N-(Azaniumylmethanimidoyl)-N'-[1-(3-chlorophenyl)cyclopropyl]methylguanidine Guanidine derivative C₁₂H₁₆ClN₅ Enhanced basicity improves solubility but may reduce membrane permeability .
1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl)methanamine Secondary amine C₁₀H₂₁N₃ Piperazine addition increases solubility and modulates receptor activity (e.g., 5-HT₂C) .

Key Observations :

  • Primary amines are optimal for hydrogen bonding and salt formation, critical for oral bioavailability .
  • Guanidine and piperazine derivatives trade solubility for increased molecular weight and complexity .

Biological Activity

{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine, also known by its chemical formula CHFN, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure enhances its lipophilicity and may influence its interactions with biological targets, making it a candidate for pharmacological applications.

Structural Characteristics

The compound consists of a cyclopropyl group linked to a 4-fluorobenzyl moiety via a methanamine connection. This configuration imparts distinct electronic and steric properties that can affect its biological activity.

While specific mechanisms of action for this compound have not been fully elucidated, it is hypothesized that it may interact with various receptors and enzymes, modulating their activity. Preliminary studies suggest that its structural similarity to other biologically active compounds could enhance receptor binding affinity and selectivity, making it relevant in drug design.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Initial studies suggest potential antibacterial effects, although specific data on MIC values and targeted pathogens remain limited .
  • Pharmacological Potential : Its unique structure may allow it to serve as a precursor for developing new therapeutic agents aimed at various diseases.

Case Studies and Research Findings

A review of existing literature highlights several key findings related to the biological activity of this compound:

  • Antibacterial Studies : Although detailed studies are scarce, some reports indicate promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown MIC values ranging from 0.0039 to 0.025 mg/mL against common pathogens like E. coli and S. aureus .
  • Fluorinated Compounds : Research on fluorinated derivatives suggests that the introduction of fluorine can enhance the potency and selectivity for certain biological targets, particularly in receptor binding studies .
  • Synthesis and Modifications : Various synthetic methods have been explored for producing this compound, allowing for modifications that could potentially improve its biological properties.

Comparative Analysis with Similar Compounds

The table below summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntibacterial Activity (MIC)Notable Features
This compoundTBDUnique fluorinated structure
{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanamine0.0048 - 0.0195 mg/mLStronger antibacterial properties
{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamineTBDEnhanced lipophilicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine?

  • Methodological Answer : Reductive amination is a common approach for synthesizing cyclopropylmethylamine derivatives. For example, NaBH(OAc)₃ in dichloroethane (DCE) is used to reduce imine intermediates formed from aldehydes and primary amines . Alternative methods include NaBH₄ in methanol for stereoselective synthesis, particularly when chiral centers are involved . Cyclopropane ring formation via [2+1] cycloaddition or Corey-Chaykovsky reactions may precede functionalization of the methylamine group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the cyclopropane ring, fluorophenyl substituents, and methanamine backbone. For example, cyclopropane protons typically appear as multiplets between δ 0.5–1.5 ppm, while aromatic protons from the 4-fluorophenyl group resonate near δ 7.0–7.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., ESI+) validate molecular formula consistency .
  • HPLC/UV : Purity assessment (≥95%) is achievable using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Primary amines are prone to oxidation and hygroscopicity. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability tests via periodic NMR or HPLC over 6–12 months can detect degradation products like oxidized amines or cyclopropane ring-opening byproducts .

Q. What preliminary pharmacological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Functional selectivity at serotonin receptors (e.g., 5-HT₂C) is a starting point, given structural similarities to known agonists. Use calcium flux assays in HEK293 cells expressing human 5-HT₂C receptors. EC₅₀ values and Emax comparisons with reference compounds (e.g., WAY-163909) establish potency and efficacy .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or fluorophenyl groups impact target selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies can be conducted by synthesizing analogs with:

  • Cyclopropane ring expansion : Replace cyclopropane with cyclopentane to assess steric effects on receptor binding .
  • Fluorine positional isomers : Compare 4-fluoro vs. 2- or 3-fluorophenyl derivatives using radioligand displacement assays (e.g., ³H-LSD for 5-HT₂ receptors) .
  • Methanamine substitution : Replace the primary amine with secondary or tertiary amines to evaluate hydrogen-bonding requirements .

Q. What computational strategies predict binding modes to neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into 5-HT₂C receptor homology models (based on PDB: 6BQG) identifies key interactions. Molecular dynamics simulations (100 ns, AMBER) assess stability of predicted poses, focusing on fluorophenyl π-π stacking and amine interactions with Asp134 .

Q. How can researchers identify and quantify metabolic products in vitro?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH. Analyze metabolites via LC-HRMS/MS (Q-TOF) in positive ion mode. Phase I metabolites (e.g., N-dealkylation, cyclopropane oxidation) and Phase II conjugates (glucuronides) are characterized using fragmentation patterns (MS²) and compared to synthetic standards .

Q. How should conflicting data on receptor activation profiles be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays:

  • Functional assays : Compare calcium flux (FLIPR) and β-arrestin recruitment (BRET) to detect biased signaling .
  • Orthosteric vs. allosteric effects : Perform Schild regression analysis with competitive antagonists (e.g., SB242084) .
  • Structural validation : X-ray crystallography or cryo-EM of ligand-receptor complexes resolves binding ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine
Reactant of Route 2
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine

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